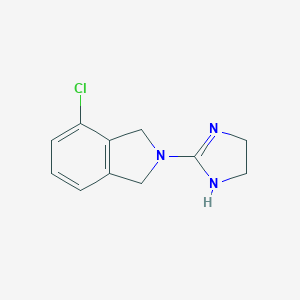

4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cloro-2-(imidazolin-2-il)isoindolina es un compuesto químico que pertenece a la clase de derivados de imidazolina. Las imidazolinas son un grupo de compuestos heterocíclicos que contienen átomos de nitrógeno, conocidos por sus diversas actividades biológicas y aplicaciones en diversos campos como la medicina, la química y la industria . Este compuesto, en particular, ha despertado interés debido a sus posibles aplicaciones terapéuticas y propiedades químicas únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-cloro-2-(imidazolin-2-il)isoindolina típicamente implica la reacción de 4-cloroisoindolina con imidazolina bajo condiciones específicas. Un método común implica el uso de oxicloruro de fósforo y acetato de etilo como solventes . La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado.

Métodos de Producción Industrial

La producción industrial de 4-cloro-2-(imidazolin-2-il)isoindolina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación pueden mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

4-Cloro-2-(imidazolin-2-il)isoindolina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.

Sustitución: El átomo de cloro en el compuesto puede ser sustituido por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos.

Aplicaciones Científicas De Investigación

4-Cloro-2-(imidazolin-2-il)isoindolina tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de 4-cloro-2-(imidazolin-2-il)isoindolina implica su interacción con objetivos moleculares específicos, como los receptores de imidazolina . Estos receptores participan en varios procesos fisiológicos, incluida la regulación de la presión arterial y los niveles de glucosa. La unión del compuesto a estos receptores puede modular su actividad, lo que lleva a efectos terapéuticos.

Comparación Con Compuestos Similares

Compuestos Similares

- Clorhidrato de 2-(2-benzofuranil)-2-imidazolina (2-BFI)

- Clorhidrato de 2-(4,5-dihidroimidazol-2-il)quinolina (BU224)

- Clorhidrato de 4-cloro-alfa-(2-imidazolin-2-il)bencil alcohol

Unicidad

4-Cloro-2-(imidazolin-2-il)isoindolina destaca por su estructura química única, que combina la porción de imidazolina con un anillo de isoindolina clorosustituido . Esta estructura única contribuye a sus propiedades químicas distintivas y posibles aplicaciones terapéuticas.

Actividad Biológica

4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride, also known as RS-45041-190, is a selective ligand for imidazoline I2 receptors. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and its implications in neurological disorders.

- Molecular Formula : C11H12ClN3

- Molecular Weight : 221.69 g/mol

- CAS Number : 170034-96-5

This compound acts primarily as a selective antagonist at imidazoline I2 receptors. Its mechanism involves:

- Binding Affinity : The compound exhibits high affinity for the I2 imidazoline receptor, with a dissociation constant (Kd) of approximately 2.71 nM .

- Neurotransmitter Modulation : By blocking these receptors, the compound increases levels of norepinephrine and acetylcholine in the brain, which can enhance cognitive functions and potentially alleviate symptoms in neurodegenerative conditions .

Neuropharmacological Effects

Research indicates that this compound can influence various neurotransmitter systems:

- Increased Norepinephrine and Acetylcholine : The blockade of imidazoline I2 receptors leads to increased release of these neurotransmitters in the frontal cortex, which is crucial for attention and cognitive processing.

- Potential Therapeutic Applications : Studies suggest its utility in treating conditions such as depression, anxiety disorders, and cognitive impairments associated with aging or neurodegeneration .

Case Studies

- Cognitive Enhancement in Animal Models : In rodent studies, administration of RS-45041-190 resulted in improved performance on tasks requiring attention and memory, correlating with increased norepinephrine levels.

- Neuroprotective Effects : Research has shown that this compound may protect neuronal cells from apoptosis under stress conditions, indicating its potential role in neuroprotection .

Data Table: Summary of Biological Effects

Propiedades

Número CAS |

170034-96-5 |

|---|---|

Fórmula molecular |

C11H12ClN3 |

Peso molecular |

221.68 g/mol |

Nombre IUPAC |

4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole |

InChI |

InChI=1S/C11H12ClN3/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11/h1-3H,4-7H2,(H,13,14) |

Clave InChI |

IVCMOOBKRRDNHX-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl.Cl |

SMILES canónico |

C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl |

Key on ui other cas no. |

170034-96-5 |

Sinónimos |

4-chloro-2-(imidazolin-2-yl)isoindoline RS 45041 RS 45041-190 RS-45041 RS-45041-190 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.